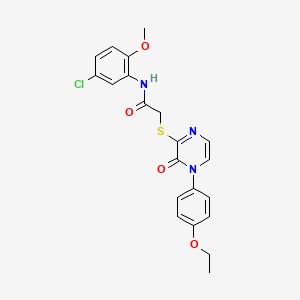
N-(5-chloro-2-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-2-((4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including cytotoxicity, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a thioacetamide moiety linked to a dihydropyrazine derivative. Its molecular formula is C20H20ClN3O2S, with a molecular weight of approximately 458.9 g/mol.
1. Cytotoxicity
Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazole and catechol derivatives demonstrate notable cytotoxicity against human pulmonary malignant cells (A549) while maintaining selectivity towards normal cells .
2. Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Various studies have employed assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) to evaluate the antioxidant potential of related compounds. The results suggest that compounds with similar structures exhibit significant antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells and the modulation of oxidative stress pathways. The thioacetamide moiety is thought to play a crucial role in mediating these effects through interactions with cellular targets involved in cell survival and proliferation.
Case Studies
Several case studies have investigated the therapeutic potential of similar compounds:
- Anticancer Studies : A study highlighted the synthesis and evaluation of thiazole derivatives that showed promising anticancer activity against multiple cell lines, suggesting that modifications on the thiazole ring could enhance efficacy .
- Antioxidant Studies : Another study focused on catechol derivatives demonstrated their ability to scavenge free radicals effectively, indicating their potential use as antioxidant agents in clinical settings .
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-3-29-16-7-5-15(6-8-16)25-11-10-23-20(21(25)27)30-13-19(26)24-17-12-14(22)4-9-18(17)28-2/h4-12H,3,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHWEHDRGLDFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














